molecular formula C14H15N3O2 B1487592 Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate CAS No. 78750-69-3

Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate

Cat. No.: B1487592
CAS No.: 78750-69-3
M. Wt: 257.29 g/mol
InChI Key: CTVSOEUFILRQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate is a compound with the molecular formula C14H15N3O2 . It has a molecular weight of 257.29 g/mol . This compound has garnered significant attention from researchers due to its potential therapeutic applications.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C(OCC)C1=CC=C(C=C1)NC2=NC=CC=C2N .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate and its derivatives have been studied for their ability to form hydrogen-bonded supramolecular structures. This research is significant in understanding the molecular assembly and interaction, which is vital in the design of new molecular materials and devices. The study by Portilla et al. (2007) focuses on the different dimensions of hydrogen-bonded structures formed by such compounds, providing insights into their potential applications in molecular engineering and nanotechnology (Portilla et al., 2007).

Synthesis and Optimization

The synthesis process of related compounds, like ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, is another area of research. Fang Qiao-yun (2012) explored the optimization of synthesis technology for this compound, highlighting the importance of efficient and scalable synthesis methods in industrial production. Such studies are crucial for the development of cost-effective and environmentally friendly synthesis processes in the pharmaceutical and chemical industries (Fang Qiao-yun, 2012).

Antiplatelet Activity

Research by Hua-Sin Chen et al. (2008) on derivatives of this compound, particularly focusing on their antiplatelet activity, demonstrates the compound's potential in medical applications. Their work on synthesizing derivatives and evaluating their selective activity against protease-activated receptor 4 (PAR4) highlights the role of these compounds in the development of new antiplatelet drugs. This is particularly important for the treatment of thrombotic disorders (Hua-Sin Chen et al., 2008).

Nonlinear Optical Properties

The nonlinear optical properties of derivatives of this compound have been studied by Hasanain A. Abdullmajed et al. (2021). They investigated the nonlinear refractive index and optical limiting properties of certain Schiff base compounds derived from ethyl-4-amino benzoate. This research is crucial in the field of optoelectronics, where materials with specific optical properties are needed for applications like optical limiting and laser protection (Hasanain A. Abdullmajed et al., 2021).

Antimicrobial Agents

The potential of this compound derivatives as antimicrobial agents has also been explored. Research conducted by N. Desai et al. (2007) synthesized new quinazolines derived from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and tested their antibacterial and antifungal activities. This research contributes to the ongoing search for new and effective antimicrobial agents, which is critical in addressing the challenge of antibiotic resistance (N. Desai et al., 2007).

Properties

IUPAC Name

ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-19-14(18)10-5-7-11(8-6-10)17-13-12(15)4-3-9-16-13/h3-9H,2,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVSOEUFILRQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901194411
Record name Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78750-69-3
Record name Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78750-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To phenol (22.92 g) were added 2-chloro-3-nitropyridine (13.22 g) and potassium iodide (0.42 g), and the mixture was stirred at 100° C. for 10 min. Ethyl 4-aminobenzoate (13.2 g) were added, and the mixture was stirred at 100° C.-150° C. for 6 hr. The reaction mixture was poured into ice water, and 4N aqueous sodium hydroxide solution (63 mL) and ethyl acetate (100 mL) were added. The precipitated solid was collected by filtration, and recrystallized from ethanol to give ethyl 4-(3-nitropyridin-2-ylamino)benzoate (15.48 g). Then, to a solution of ethanol (186 mL) and water (46 mL) were added ammonium chloride (1.12 g) and iron (8.1 g), the mixture was stirred at 60° C.-70° C., and the obtained ethyl 4-(3-nitropyridin-2-ylamino)benzoate (10.67 g) was added. After completion of the reaction, the insoluble material was collected by filtration, and the filtrate was concentrated. To the residue was added aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate, and the solvent was evaporated to give ethyl 4-(3-aminopyridin-2-ylamino)benzoate (8.77 g). To the obtained ethyl 4-(3-aminopyridin-2-ylamino)benzoate (8.77 g) was added triethyl orthoformate (87 mL), and the mixture was stirred with heating under reflux for 4 hr. The solvent was evaporated from the reaction mixture, and toluene (35 mL) and a small amount of p-toluenesulfonic acid hydrate were added to the residue, and the mixture was stirred with heating under reflux for 2 hr. Water was added to the reaction mixture, and the mixture was extracted with chloroform. The solvent was evaporated from the organic layer, and to the residue were added ethylether and hexane, and the precipitated solid was collected by filtration to give the title compound (7.926 g).
Quantity
186 mL
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
8.1 g
Type
catalyst
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
10.67 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.